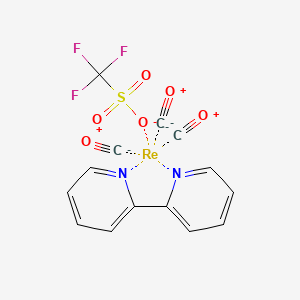

carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

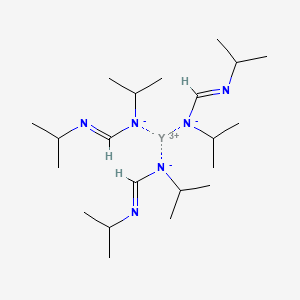

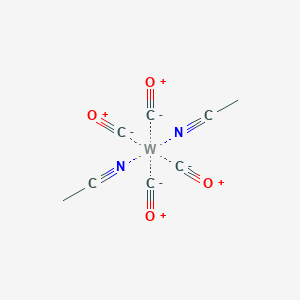

Trifluoromethylsulfonatotricarbonyl(2,2’-bipyridine)rhenium(I) is a complex that contains rhenium tricarbonyl moieties and 2,2’-bipyridine ligands . It is used in research and development .

Synthesis Analysis

The synthesis of this complex involves the integration of Re (2,2’-bpy) (CO) 3 fragments into a covalent organic framework (COF). The Re (5,5’-diamine-2,2’-bpy) (CO) 3 Cl (1) was synthesized and electrochemically investigated .Molecular Structure Analysis

The presence of the amine substituents leads to a destabilization of the π* orbital of the 5,5’-diamine-2,2’-bpy ligand with respect to the metal center . DFT studies were conducted to understand the electronic structure of 1, and support the destabilizing effect of the amine substituents .Chemical Reactions Analysis

The complex is an active and selective electrocatalyst for the reduction of CO2 to CO with excellent faradaic efficiency (99%) .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Rhenium(I) tricarbonyl complexes with derivatives of 2,2'-bipyridine have been synthesized and characterized, offering insights into their electronic and vibrational properties through absorption in the visible and ultraviolet regions, emission characteristics, and electrochemical behavior. The modifications with different ligands, including diimine ligands like bipyrazine and derivatives, provide a basis for tuning the photophysical properties of these complexes for various applications (Kirgan et al., 2007).

Luminescent and Biocompatible PhotoCORM

A water-soluble rhenium(I) complex demonstrated strong luminescence and photoactivity towards carbon monoxide release, showing potential for therapeutic applications without apparent cytotoxicity. This underscores the complex's biocompatibility and its use in cellular imaging through confocal fluorescence microscopy (Pierri et al., 2012).

Electroluminescent Polymers

Rhenium(I) complex-containing copolymers have been developed for use in polymeric light-emitting diodes (PLEDs), indicating the role of these complexes as electron transport layers. The incorporation of rhenium complexes into the polymer backbone enhances electroluminescent properties, highlighting their potential in optoelectronic devices (Zhang et al., 2008).

CO2 Reduction Catalysts

Rhenium(I) tricarbonyl bipyridine complexes modified with pendant amines have been studied as electrocatalysts for CO2 reduction, showing significant activity and efficiency. These findings suggest the potential of rhenium(I) complexes in catalyzing the conversion of CO2 to CO, contributing to carbon capture and utilization strategies (Hellman et al., 2019).

Solar Energy Conversion

The application of rhenium(I) tricarbonyl complexes in solar energy conversion has been explored, with specific complexes showing potential in Gratzel cells for solar energy harvesting. This highlights the role of these complexes in photovoltaic devices and their contribution to renewable energy technologies (Komreddy et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.CHF3O3S.3CO.Re/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)8(5,6)7;3*1-2;/h1-8H;(H,5,6,7);;;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIDDEJBNRQPDQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[O-].[Re] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N2O6ReS- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)

![4-methyl-3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one](/img/structure/B6309631.png)

![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)

![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)

![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)